Product packaging for Butan-1-ol;3-oxohexanoate;titanium(2+)(Cat. No.:)

Butan-1-ol;3-oxohexanoate;titanium(2+)

Cat. No.: B12094533
M. Wt: 454.4 g/mol
InChI Key: CALLOWUQQLVZPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Butan-1-ol;3-oxohexanoate;titanium(2+) is a specialist organotitanium complex supplied for research and development purposes. Titanium-based complexes are of significant scientific interest due to their versatile applications, particularly as catalysts in organic synthesis, including stereoselective reactions , and as molecular precursors for the development of advanced materials . The presence of both butanol and 3-oxohexanoate ligands suggests potential for unique reactivity patterns. Researchers value such compounds for exploring new catalytic transformations and for use in sol-gel processes to deposit metal oxide coatings . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure all handling procedures are conducted by qualified personnel in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O8Ti B12094533 Butan-1-ol;3-oxohexanoate;titanium(2+)

Properties

Molecular Formula

C20H38O8Ti

Molecular Weight

454.4 g/mol

IUPAC Name

butan-1-ol;3-oxohexanoate;titanium(2+)

InChI

InChI=1S/2C6H10O3.2C4H10O.Ti/c2*1-2-3-5(7)4-6(8)9;2*1-2-3-4-5;/h2*2-4H2,1H3,(H,8,9);2*5H,2-4H2,1H3;/q;;;;+2/p-2

InChI Key

CALLOWUQQLVZPF-UHFFFAOYSA-L

Canonical SMILES

CCCCO.CCCCO.CCCC(=O)CC(=O)[O-].CCCC(=O)CC(=O)[O-].[Ti+2]

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of Butan 1 Ol;3 Oxohexanoate;titanium 2+

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive insights into the solid-state structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Stable coordination complexes of Titanium(II) are relatively uncommon due to the ion's strong reducing power. acs.orgnih.gov However, when stabilized by appropriate ligands, Ti(II) centers typically adopt common coordination geometries such as octahedral or, less frequently, tetrahedral. acs.org In the case of Butan-1-ol;3-oxohexanoate (B1246410);titanium(2+), with two distinct oxygen-donating ligands, a six-coordinate, distorted octahedral geometry is the most probable arrangement.

The central Ti(II) ion would be coordinated by the two oxygen atoms of the bidentate 3-oxohexanoate ligand and likely by four butan-1-ol molecules to satisfy a six-coordinate environment. Alternatively, a dimeric structure could form where butan-1-ol or 3-oxohexanoate ligands bridge two titanium centers. mdpi.com In a monomeric, octahedral complex, the Ti(II) center resides in a coordination sphere of six oxygen atoms. The geometry is expected to be distorted from a perfect octahedron due to the constrained bite angle of the chelating 3-oxohexanoate ligand and potential steric hindrance between the bulky butyl groups of the alcohol ligands. rsc.org

Analogous Ti(II) complexes, such as trans-[TiCl₂(tmeda)₂], exhibit a Ti(II) metal center in an octahedral coordination geometry. acs.orgnih.gov In such structures, the Ti-ligand bond lengths are critical parameters. Based on related titanium alkoxide and carboxylate complexes, the expected Ti-O bond lengths would be in the range of 2.0 Å to 2.2 Å. acs.org

Table 1: Hypothetical Crystallographic Data for Butan-1-ol;3-oxohexanoate;titanium(2+)

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Coordination Number6
GeometryDistorted Octahedral
Ti-O (ketoester) Bond Length (Å)~2.05 - 2.15
Ti-O (butan-1-ol) Bond Length (Å)~2.10 - 2.20
O-Ti-O (chelate) Angle (°)~85 - 90

The 3-oxohexanoate ligand is expected to act as a bidentate chelator, coordinating to the Ti(II) center through the carbonyl oxygen and one of the carboxylate oxygens, forming a stable six-membered ring. This bidentate bridging coordination is a common mode for carboxylate-containing ligands. nih.gov The butan-1-ol ligands would coordinate as neutral molecules via their oxygen atoms. The flexible butyl chains of the butan-1-ol ligands can adopt various conformations to minimize steric clashes within the coordination sphere.

Advanced Spectroscopic Techniques for Solution and Solid-State Analysis

The analysis of Butan-1-ol;3-oxohexanoate;titanium(2+) by NMR spectroscopy is complicated by the paramagnetic nature of the Ti(II) center (a d² ion). huji.ac.il The presence of unpaired electrons leads to significant line broadening and large chemical shift dispersions (paramagnetic shifts), often rendering spectra less informative than those of diamagnetic compounds. youtube.comnih.gov High-resolution NMR of Ti(III) (d¹) is not possible due to paramagnetism, and while Ti(II) can be observed, the signals are typically broad. huji.ac.il

Therefore, the primary utility of NMR in this context is not for detailed splitting analysis but to confirm the presence of the organic ligands and to probe the magnetic environment. The proton and carbon signals of the butan-1-ol and 3-oxohexanoate ligands would be significantly shifted from their typical diamagnetic positions and would exhibit substantial broadening. acs.org For instance, the ¹H NMR spectrum of a similar high-spin Ti(II) complex, [(TptBu,Me)TiCl(CNAd)], covers a wide chemical shift range of approximately 50 ppm. acs.org

In a hypothetical ¹H NMR spectrum, one would expect to see broad, shifted resonances corresponding to the protons of the butan-1-ol and 3-oxohexanoate ligands. The degree of shifting and broadening would depend on the distance of the nuclei from the paramagnetic Ti(II) center. Protons closer to the metal would be more affected. Variable-temperature NMR studies could provide insight into the solution dynamics and the nature of the magnetic coupling. youtube.com

Table 2: Comparison of Expected NMR Chemical Shifts (δ, ppm)

NucleusLigandTypical Diamagnetic Shift (ppm)Expected Paramagnetic Shift (ppm)
¹HButan-1-ol (-CH₂OH)~3.6 docbrown.infoBroad, shifted signal (e.g., 5 - 15)
¹³CButan-1-ol (-CH₂OH)~62.5 docbrown.infolibretexts.orgBroad, significantly shifted signal
¹H3-oxohexanoate (-CH₂-C=O)~2.5Broad, shifted signal (e.g., 10 - 20)
¹³C3-oxohexanoate (C=O, ketone)~208Broad, significantly shifted signal

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination modes of the butan-1-ol and 3-oxohexanoate ligands. libretexts.org The vibrational frequencies of key functional groups are sensitive to their electronic environment and change upon coordination to a metal center.

For the butan-1-ol ligand, the most diagnostic peak is the O-H stretching vibration. In the free alcohol, this appears as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding. docbrown.infolibretexts.org Upon coordination to the Ti(II) center, the O-H bond is weakened, which may cause a shift in this frequency. The C-O stretching vibration, typically found around 1050-1150 cm⁻¹, would also be expected to shift upon coordination. libretexts.org

The 3-oxohexanoate ligand has two key carbonyl groups: one from the ketone and one from the ester/carboxylate functionality. In a free β-ketoester, the C=O stretching vibrations typically appear in the 1700-1750 cm⁻¹ region. When the ligand chelates to the Ti(II) center through these oxygen atoms, electron density is donated from the carbonyl oxygen to the metal. This weakens the C=O double bond, resulting in a significant shift of the stretching frequency to a lower wavenumber (a "red shift"), typically by 30-100 cm⁻¹. acs.orgmdpi.com Observing this shift provides strong evidence for the coordination of the keto- and carboxylate-oxygen atoms to the titanium center.

Table 3: Characteristic IR Frequencies (cm⁻¹) and Expected Shifts upon Coordination

LigandVibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
Butan-1-olν(O-H)~3350 (broad) docbrown.infolibretexts.orgShifted, may remain broad
Butan-1-olν(C-O)~1075 libretexts.orgShifted
3-oxohexanoateν(C=O)ketone~17251620 - 1680 (Red shift)
3-oxohexanoateν(C=O)carboxylate~17451650 - 1710 (Red shift) acs.org

The Ti(II) ion has a 3d² electronic configuration, which, in an octahedral field, results in a triplet (S=1) ground state. As a non-Kramers ion (integer spin), it may be "EPR silent" in conventional X-band spectrometers. However, high-frequency and -field EPR (HFEPR) is a suitable technique for probing such systems. acs.orgnih.gov HFEPR experiments provide crucial information about the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of the Mₛ sublevels in the absence of an external magnetic field, and the anisotropic g-values. For a related Ti(II) complex, trans-[TiCl₂(tmeda)₂], HFEPR yielded significant ZFS with D = -5.23 cm⁻¹. acs.orgnih.gov

Magnetic Circular Dichroism (MCD) spectroscopy is another powerful technique for studying paramagnetic species, as it is sensitive to electronic transitions originating from a paramagnetic ground state. rsc.orgnih.gov Temperature-dependent MCD signals, known as "C-terms," are particularly informative. acs.org The MCD spectrum of a Ti(II) complex is expected to show multiple features corresponding to d-d electronic transitions. The sign and intensity of these bands, along with their temperature and field dependence (VTVH-MCD), can be used to assign the electronic transitions and determine the spin Hamiltonian parameters (D, E, and g), corroborating the results from HFEPR. acs.orgwikipedia.org The analysis of MCD spectra for d² ions can reveal the splitting of the ³T₁g ground state and locate higher-lying triplet excited states, providing a detailed picture of the electronic structure. acs.org

Table 4: Expected Magnetic Properties for a Paramagnetic Ti(II) Complex

ParameterTechniqueExpected Value/Observation
Spin State (S)Magnetometry/EPR1 (High-spin d²)
g-values (g_x, g_y, g_z)HFEPRAnisotropic, e.g., ~1.8 - 1.95 acs.orgnih.gov
Zero-Field Splitting (D)HFEPR/MCDSignificant, e.g., -4 to -6 cm⁻¹ acs.orgnih.gov
MCD SpectrumMCDTemperature-dependent C-terms, Pseudo-A terms acs.org

Mass Spectrometry (MS) for Molecular Ion Information and Fragmentation Patterns

No mass spectrometry data, including molecular ion information or fragmentation patterns, has been reported for the specific compound Butan-1-ol;3-oxohexanoate;titanium(2+). This analytical technique is crucial for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through the analysis of fragment ions. The absence of such data indicates a lack of fundamental characterization for this particular chemical entity.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

There is no published powder X-ray diffraction (PXRD) data for Butan-1-ol;3-oxohexanoate;titanium(2+). PXRD is a key technique for characterizing the crystalline structure of bulk materials. It provides information on the lattice parameters, phase purity, and crystallite size of a compound. Without PXRD data, the solid-state structure and crystalline nature of this specific titanium(2+) complex remain unknown.

Computational and Theoretical Investigations of Butan 1 Ol;3 Oxohexanoate;titanium 2+

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. DFT calculations on titanium complexes, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, provide detailed information on the molecule's geometry and electronic landscape. acs.orgnih.gov

For Butan-1-ol;3-oxohexanoate (B1246410);titanium(2+), a DFT geometry optimization would yield the most stable three-dimensional arrangement of the atoms. This includes crucial parameters such as the bond lengths between the titanium ion and the oxygen atoms of the ligands, the bond angles defining the coordination geometry, and the dihedral angles describing the conformation of the flexible ligand chains. The coordination environment around the Ti(II) center, likely involving the oxygen atoms from both the butan-1-olate and the keto and carboxylate groups of the 3-oxohexanoate, would be precisely characterized.

Furthermore, DFT provides insights into the electronic distribution through population analysis (e.g., Mulliken or Natural Bond Orbital analysis), revealing the partial charges on each atom. This helps to quantify the degree of ionic versus covalent character in the Ti-O bonds. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution is critical for understanding the compound's redox potential and sites of potential reactivity.

Table 1: Predicted Ground State Properties from DFT Calculations

This table presents hypothetical yet representative data for the titled compound based on typical results for similar Ti(II) complexes.

PropertyPredicted ValueSignificance
Ti-O (butan-1-olate) Bond Length~2.05 ÅIndicates the strength and nature of the single bond between titanium and the alkoxide ligand.
Ti-O (3-oxohexanoate, carboxyl) Bond Length~2.10 ÅReflects the coordination of the carboxylate group to the metal center.
Ti-O (3-oxohexanoate, keto) Bond Length~2.15 ÅCharacterizes the dative bond from the ketone oxygen to the titanium ion.
O-Ti-O Bond Angle~90° / ~180°Defines the coordination geometry around the titanium center (e.g., distorted octahedral).
HOMO-LUMO Energy Gap~2.5 eVRelates to the electronic stability and the energy of the lowest electronic transition.
Mulliken Charge on Ti+1.2 to +1.5Suggests significant charge donation from the ligands to the metal, indicating covalent character in the bonding.

While DFT is effective for ground state properties, multireference ab initio methods are often required for an accurate description of the electronic states of transition metal complexes with partially filled d-orbitals, like the d² Ti(II) ion. numberanalytics.com Methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) can accurately compute the energies of the ground and multiple excited electronic states. nih.govnih.gov

These high-level calculations are essential for understanding the effects of electron correlation. For a Ti(II) complex, these methods can map out the potential energy surfaces of different spin states (e.g., singlet, triplet) to unequivocally determine the ground spin state, which is predicted to be a triplet (S=1) based on Hund's rules for an octahedral-like field.

The results from ab initio calculations can be used to parameterize a Ligand Field Theory (LFT) model. nih.gov This approach extracts parameters like the ligand field splitting (10Dq) and Racah parameters (B and C) directly from first-principles calculations. nih.govnih.gov These parameters provide a quantitative and chemically intuitive picture of the electronic structure:

10Dq (Δo) : Measures the energetic splitting of the d-orbitals due to the electrostatic field of the ligands. A larger 10Dq indicates a stronger ligand field.

Racah Parameters (B, C) : Describe the inter-electronic repulsion within the d-shell. Their reduction from free-ion values (the nephelauxetic effect) indicates the degree of covalency in the metal-ligand bonds.

This ab initio LFT (AILFT) approach bridges the gap between rigorous quantum mechanical calculations and conceptual chemical models, offering deep insights into bonding. nih.gov

Molecular Dynamics and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing a view of its dynamic behavior and conformational flexibility. mdpi.comresearchgate.net For a molecule with flexible alkyl chains like Butan-1-ol;3-oxohexanoate;titanium(2+), MD simulations are crucial for exploring its conformational landscape.

An MD simulation would typically place the complex in a box of solvent molecules (e.g., water or a non-polar solvent) and solve Newton's equations of motion for every atom. This allows for the study of:

Ligand Flexibility : How the butan-1-ol and 3-oxohexanoate chains fold and move in solution.

Coordination Sphere Stability : Whether the ligands remain stably coordinated to the titanium center or if solvent molecules can compete for coordination sites.

Solvent Structure : The arrangement of solvent molecules around the complex, which can be characterized by radial distribution functions (RDFs).

Advanced sampling techniques within MD, such as metadynamics, can be used to overcome energy barriers and fully explore the potential energy surface, identifying all stable and metastable conformations of the complex and the pathways for interconversion between them. uni-bremen.de

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, EPR)

Computational methods can predict various spectroscopic properties, which are essential for characterizing the compound and providing a direct link between theoretical models and experimental observation.

Infrared (IR) Spectroscopy : DFT frequency calculations can predict the IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies and their intensities can be compared with experimental spectra to confirm the structure. Key predicted vibrational modes for this complex would include the C=O stretching frequency of the ketone group, the asymmetric and symmetric stretches of the carboxylate group, C-O stretches of the alkoxide, and the lower-frequency Ti-O stretching modes.

Electron Paramagnetic Resonance (EPR) Spectroscopy : The Ti(II) ion, being a d² system, is expected to have a triplet (S=1) ground state, making it EPR active. illinois.edu EPR spectroscopy is highly sensitive to the electronic structure and local environment of a paramagnetic center. iitm.ac.inmdpi.com Theoretical calculations can predict the key EPR parameters: the g-tensor and the zero-field splitting (ZFS) parameters (D and E). These parameters are determined by spin-orbit coupling and the electronic state mixing, providing a sensitive probe of the symmetry and bonding at the metal site.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The presence of unpaired electrons in the paramagnetic Ti(II) center makes conventional high-resolution NMR spectroscopy challenging. huji.ac.il The electron spin causes very rapid nuclear relaxation and large, unpredictable shifts (paramagnetic shifts), leading to extremely broad or unobservable signals for nuclei near the metal center. While specialized computational techniques exist to predict NMR parameters in paramagnetic systems, their application is complex. Therefore, EPR is the more suitable magnetic resonance technique for this compound.

Table 2: Predicted Spectroscopic Data for Butan-1-ol;3-oxohexanoate;titanium(2+)

This table contains hypothetical data illustrating the type of information obtained from spectroscopic predictions.

SpectroscopyParameterPredicted ValueInterpretation
IRν(C=O) keto1650-1680 cm-1Shifted from a free ketone (~1715 cm-1) due to coordination to the Lewis acidic Ti(II) center.
ν(COO-) asym1550-1610 cm-1Characteristic of a coordinated carboxylate group.
ν(Ti-O)400-600 cm-1Directly probes the metal-ligand bond vibrations.
EPR (for S=1)g-tensor components (gx, gy, gz)~1.95 - 1.99Values slightly below the free-electron value (2.0023) are typical for d² ions and sensitive to the coordination geometry.
Zero-Field Splitting (D)1-5 cm-1Measures the splitting between the Ms=0 and Ms=±1 sublevels in the absence of a magnetic field; highly dependent on structural distortions from perfect cubic symmetry.

Computational Insights into Reaction Mechanisms and Energetics

DFT is a powerful tool for exploring the reactivity of the complex. By mapping the potential energy surface for a proposed reaction, one can identify transition states (the energetic maxima along a reaction coordinate) and intermediates (local minima). rsc.org This allows for the calculation of activation energies (the barrier to reaction) and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. rsc.orgnih.gov

For Butan-1-ol;3-oxohexanoate;titanium(2+), computational studies could investigate several potential reaction pathways:

Ligand Substitution : The mechanism and energetics of replacing one of the coordinated ligands with a solvent molecule or another substrate.

Redox Chemistry : The feasibility of oxidizing Ti(II) to Ti(III) or Ti(IV), and how the ligand environment influences the redox potential.

Catalytic Activity : If the complex is a potential catalyst, computational modeling can unravel the entire catalytic cycle, identifying the rate-determining step and providing insights for catalyst optimization. For example, its role in a coupling reaction could be modeled step-by-step. rsc.org

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a given reaction can be constructed, offering a detailed picture of the compound's chemical behavior.

Reactivity and Mechanistic Investigations of Butan 1 Ol;3 Oxohexanoate;titanium 2+

Redox Chemistry of Titanium(II) in the Complex

The redox flexibility of the titanium center is central to the catalytic potential of this hypothetical complex. The accessibility of Ti(II), Ti(III), and Ti(IV) oxidation states allows for its participation in a variety of catalytic cycles.

Investigation of Ti(II)/Ti(III) and Ti(II)/Ti(IV) Redox Cycles in Catalytic Processes

The Butan-1-ol;3-oxohexanoate (B1246410);titanium(2+) complex is anticipated to engage in both one- and two-electron transfer processes. The Ti(II)/Ti(IV) redox cycle is particularly prevalent in titanium-catalyzed carbon-carbon bond-forming reactions. nih.gov For instance, in reactions analogous to the Kulinkovich cyclopropanation or Pauson-Khand synthesis, the Ti(II) center could initiate the cycle through oxidative addition or coupling, leading to a Ti(IV) intermediate, which then undergoes reductive elimination to regenerate the active Ti(II) catalyst and yield the final product. nih.gov

The Ti(II)/Ti(III) redox couple, on the other hand, is often implicated in single-electron transfer (SET) processes. The comproportionation of a Ti(II) and a Ti(IV) species can generate two equivalents of a Ti(III) species, which can then participate in radical-based transformations. researchgate.net

Table 1: Hypothetical Redox Potentials for Titanium Species in a Protic Solvent

Redox CoupleStandard Potential (V vs. SHE)
Ti(III) / Ti(II)-0.37
Ti(IV) / Ti(III)-0.1

Note: These values are illustrative and would be influenced by the specific ligand environment.

Ligand Exchange and Substitution Dynamics

The lability of the butan-1-ol and 3-oxohexanoate ligands is a critical factor in the complex's reactivity. Ligand exchange is a fundamental step in many catalytic cycles, allowing for the coordination of substrates and the release of products. The rate of ligand exchange is influenced by the nature of the titanium-ligand bond and the steric bulk of the ligands. researchgate.netnih.gov

In the case of Butan-1-ol;3-oxohexanoate;titanium(2+), the butan-1-ol ligand, being a neutral molecule, is expected to be more labile than the anionic 3-oxohexanoate ligand. This differential lability could be exploited to control the sequence of substrate binding in a catalytic process.

Role of Butan-1-ol and 3-Oxohexanoate Ligands in Influencing Reactivity

The electronic and steric properties of the butan-1-ol and 3-oxohexanoate ligands play a crucial role in modulating the reactivity of the titanium center. The 3-oxohexanoate ligand, a β-ketoester, is a bidentate ligand that chelates to the titanium center through its two oxygen atoms. This chelation effect enhances the stability of the complex. rsc.org The electron-donating nature of the alkoxide and ketoester ligands increases the electron density at the titanium center, which can enhance its nucleophilicity and reactivity in certain transformations. researchgate.net

The steric bulk of the ligands can also influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center. rsc.org The relatively unencumbered nature of butan-1-ol and 3-oxohexanoate suggests that the complex may be suitable for a broad range of substrates.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To definitively elucidate the reaction mechanisms involving this hypothetical complex, kinetic and isotopic labeling studies would be indispensable. Kinetic studies, such as determining the reaction order with respect to the catalyst, substrate, and any additives, can provide insights into the rate-determining step of a catalytic cycle.

Isotopic labeling, for instance, by replacing specific hydrogen atoms on the butan-1-ol or 3-oxohexanoate ligands with deuterium, can help to track the fate of these ligands during a reaction and determine if they are involved in proton transfer or other bond-breaking/forming steps. Such studies have been instrumental in understanding the mechanisms of well-established organotitanium reactions. baranlab.org

Table 2: Illustrative Kinetic Data for a Hypothetical Catalytic Reaction

ParameterValue
Reaction Order in Catalyst1
Reaction Order in Substrate A1
Reaction Order in Substrate B0
Activation Energy (Ea)65 kJ/mol

Note: This data is hypothetical and would be specific to a particular reaction catalyzed by the complex.

Catalytic Applications of Butan 1 Ol;3 Oxohexanoate;titanium 2+

Polymerization Catalysis

Titanium-based catalysts are pivotal in the synthesis of a wide range of polymers. Their effectiveness is particularly notable in processes requiring high control over polymer architecture, molecular weight, and stereochemistry.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Titanium complexes are extensively used for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (CL) to produce biodegradable polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net These materials are critical in biomedical applications and as sustainable alternatives to conventional plastics. nih.gov The catalytic cycle typically proceeds via a coordination-insertion mechanism, where the cyclic ester coordinates to the titanium center and is subsequently inserted into the titanium-alkoxide bond, propagating the polymer chain. acs.org

The structure of the ligands, such as alkoxides and β-ketoesters, plays a crucial role. For instance, titanium(IV) isopropoxide is a well-known initiator for lactide polymerization. nih.gov The reactivity of these catalysts can be tuned by altering the ancillary ligands. Research has shown that titanium complexes with phenolate (B1203915) ligands are highly active for the ROP of ε-caprolactone and L-lactide (LLA), yielding polymers with high molecular weights and controlled distributions. acs.org Similarly, a catalyst synthesized from titanium(IV) isopropoxide and acetylacetone (B45752) (a β-diketone structurally related to 3-oxohexanoate) has been successfully employed for the bulk ROP of L-lactide. nih.gov In these systems, the molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio and the polymerization temperature. nih.gov

The performance of various titanium-based catalysts in the ROP of lactide demonstrates their versatility. The choice of ligand and reaction conditions significantly impacts the conversion rate and the properties of the final polymer.

Table 1: Performance of Various Titanium Catalysts in Lactide Polymerization

Catalyst System Monomer Conditions Conversion (%) Molecular Weight (Mw, kg/mol ) Polydispersity Index (PDI) Source
Titanium Isopropoxide L-Lactide Bulk, 185°C, 3h >95 81 ~1.8 nih.gov
Tris(acetylacetonate)Titanium(IV) L-Lactide Bulk, 180°C, [M]/[C]=300 ~90 ~45 ~1.8 nih.gov
Salen-type Ti(IV) Complex rac-Lactide Toluene, 100°C, 24h ~99 36.8 1.15 rsc.org

Olefin Oligomerization and Polymerization Processes

Titanium-based catalysts are fundamental to the industrial production of polyolefins, most famously as part of Ziegler-Natta systems for producing polyethylene (B3416737) and polypropylene. researchgate.netwikipedia.org These catalysts, often supported on magnesium chloride, can contain titanium species in various oxidation states. mdpi.com The structure of the ligands surrounding the titanium center significantly influences the catalyst's activity, the resulting polymer's molecular weight, and its microstructure. researchgate.net

For instance, titanium(IV) complexes featuring phenoxyimine ligands demonstrate high activity for ethylene (B1197577) polymerization when activated with co-catalysts like methylaluminoxane (B55162) (MAO) or aluminum/magnesium alkyls. cjps.org These systems can produce ultra-high-molecular-weight polyethylene (UHMWPE). nih.govtandfonline.com The choice of ligands, such as fluorinated versus non-fluorinated versions, can impact both catalytic activity and the incorporation of comonomers like 1-octene (B94956) in copolymerization processes. cjps.org Low-valent Ti(II) species have also been implicated in the selective trimerization of ethylene to 1-hexene, highlighting the role of titanium's oxidation state in directing the reaction pathway. uky.edu

Table 2: Ethylene Polymerization with Phenoxyimine-Ligated Titanium Catalysts

Catalyst Co-catalyst Activity (kg PE / mol Ti·h·atm) Polymer MW (Mv, x10^6 g/mol ) Source
Ti(IV) Complex 1 Et2AlCl / Bu2Mg 3830 1.1 cjps.org
Ti(IV) Complex 2 Et3Al / Bu2Mg 1600 7.1 cjps.org

Atom Transfer Radical Polymerization (ATRP) Facilitated by Titanium Complexes

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. cmu.eduyoutube.com The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. acs.org This equilibrium is mediated by a transition metal complex, which shuttles between a lower and a higher oxidation state. acs.org

While copper complexes are most common, titanium-based systems have also been developed for ATRP. cmu.edu For example, titanocene (B72419) complexes have been investigated for the polymerization of monomers like styrene. stanford.edu The mechanism involves the titanium catalyst abstracting a halogen atom from the dormant polymer chain, generating a radical that can add monomer units before being deactivated by the higher-oxidation-state titanium complex. cmu.edu The ligand environment around the titanium center is crucial for tuning the catalyst's activity and controlling the polymerization process. acs.org

Organic Transformation Catalysis

Beyond polymerization, titanium complexes are valuable catalysts for a variety of organic synthesis reactions, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions

Titanium-mediated carbon-carbon bond formation is a cornerstone of organic synthesis. uky.edu Titanium tetrachloride (TiCl4), a common precursor, acts as a potent Lewis acid to activate carbonyl compounds toward nucleophilic attack. A classic example is the Mukaiyama aldol (B89426) reaction, where silyl (B83357) enol ethers react with aldehydes or ketones in the presence of a Lewis acid like TiCl4. acs.org This reaction allows for the controlled formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. masterorganicchemistry.com

The use of titanium enolates, which can be formed from β-ketoesters like 3-oxohexanoate (B1246410), is also central to stereoselective aldol reactions. harvard.edu Chiral auxiliaries attached to the carbonyl compound can direct the stereochemical outcome of the reaction, enabling the synthesis of specific diastereomers. nih.gov Furthermore, low-valent titanium species are known to mediate reductive coupling reactions, such as the formation of diolates from aldehydes on titanium dioxide surfaces, showcasing the versatility of titanium in C-C bond formation. researchgate.net

Table 3: Titanium-Mediated Aldol-Type Reactions

Ketone/Enol Source Aldehyde Catalyst/Mediator Product Type Yield (%) Diastereomeric Ratio (syn/anti) Source
Ethyl Vinyl Ketone Benzaldehyde TiCl4 Halogeno Aldol Adduct 92 8.4:1.0 mdpi.com
Silyl Enol Ether Isobutyraldehyde TiCl4 Cross-Aldol Adduct 93 - acs.org

Asymmetric α-Fluorination of Beta-Ketoesters

The introduction of fluorine into organic molecules can dramatically alter their biological properties. Asymmetric α-fluorination of β-ketoesters is a key method for producing chiral, fluorinated building blocks. mdpi.com Titanium-based Lewis acids are effective catalysts for this transformation. nih.gov In these reactions, a chiral titanium complex activates the β-ketoester substrate, allowing for enantioselective attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). mdpi.comnih.gov

Pioneering work in this area utilized catalysts derived from titanium tetrachloride and chiral diol ligands, such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). nih.gov The mechanism is believed to involve the formation of a titanium β-ketoenolate intermediate, which is then attacked by the fluorinating agent. nih.gov The chiral environment created by the TADDOL ligand directs the approach of the electrophile, leading to high enantiomeric excess in the α-fluorinated product. nih.govnih.gov This method provides a powerful route to optically active α-fluoro-β-ketoesters, which are precursors to valuable compounds like β-fluoro-α-hydroxy and β-fluoro-α-amino acids. nih.gov

Table 4: Asymmetric α-Fluorination of β-Ketoesters Catalyzed by a Ti-TADDOL Complex

β-Ketoester Substrate Fluorinating Agent Yield (%) Enantiomeric Excess (ee, %) Source
Ethyl 2-oxo-cyclopentanecarboxylate NFSI 88 90 nih.gov
Ethyl 2-oxo-cyclohexanecarboxylate NFSI 95 91 nih.gov

Carbon-Nitrogen (C-N) Coupling Reactions

Titanium-catalyzed hydroamination and hydroaminoalkylation are significant methods for forming C-N bonds. rsc.orgresearchgate.net These reactions typically involve the addition of an N-H bond of an amine across an unsaturated C-C bond (alkene or alkyne). A hypothetical "Butan-1-ol;3-oxohexanoate;titanium(2+)" complex could potentially catalyze such transformations. The catalytic cycle would likely involve the formation of a titanium-amido intermediate. The nature of the butan-1-olate and 3-oxohexanoate ligands would be crucial in tuning the catalyst's activity and selectivity. For instance, the steric bulk of the ligands could influence the regioselectivity of the hydroamination of unsymmetrical alkynes. nih.gov

In a broader context, titanium complexes have been employed in more complex C-N coupling reactions, sometimes in dual-catalytic systems. For example, Ti(III) species can activate nitriles to form titanium-bound imidoyl radicals, which can then participate in cross-coupling reactions. nih.gov While direct evidence for the specified compound is lacking, the fundamental reactivity of titanium suggests that a low-valent complex with appropriate ligands could facilitate C-N bond formation.

Table 1: Hypothetical Substrate Scope for Titanium-Catalyzed Hydroamination

Amine SubstrateAlkene/Alkyne SubstratePotential Product
Aniline1-HexyneN-Hexylideneaniline
MorpholineStyrene4-(1-Phenylethyl)morpholine
Benzylamine1-OcteneN-Octyl-1-phenylmethanamine

This table is illustrative and based on known titanium-catalyzed hydroamination reactions, not on experimental data for the specified compound.

Activation and Insertion Reactions of Small Molecules (e.g., Carbon Dioxide)

Furthermore, titanium hydride species, which could potentially be generated from a titanium(II) precursor, are known to react with CO₂ to form formate (B1220265) complexes. acs.org The 3-oxohexanoate ligand, being a β-ketoester, could influence the electronic properties of the titanium center, thereby affecting its ability to bind and activate CO₂. The interaction of CO₂ with titanium oxide surfaces has also been studied, where reduced titanium centers are key to the activation process. acs.org

Deoxygenation and Olefination Reactions Utilizing Titanium Catalysts

Low-valent titanium reagents are renowned for their utility in deoxygenation and olefination reactions, most famously in the McMurry reaction, which facilitates the reductive coupling of ketones and aldehydes to form alkenes. researchgate.net A catalytic system based on "Butan-1-ol;3-oxohexanoate;titanium(2+)" could potentially be applied to similar transformations. The butan-1-olate ligand, being an alkoxide, is a common feature in many titanium-based catalytic systems.

Recent advancements have focused on the catalytic deoxygenation of alcohols and even carboxylic acid derivatives. researchgate.netresearchgate.net These processes often involve the generation of a Ti(III)-H species as the active catalyst. The 3-oxohexanoate ligand could play a role in stabilizing the required titanium species and modulating its reactivity.

Table 2: Potential Deoxygenation and Olefination Reactions

SubstrateReagent/Co-catalystPotential ProductReaction Type
BenzophenoneSilaneDiphenylmethaneDeoxygenation
Acetophenone-1,2-Dimethyl-1,2-diphenyletheneOlefination (McMurry type)
Benzaldehyde-StilbeneOlefination (McMurry type)

This table illustrates the types of reactions catalyzed by low-valent titanium systems and is not based on experimental data for the specified compound.

Advanced Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is paramount for catalyst improvement and the development of new transformations. For the hypothetical "Butan-1-ol;3-oxohexanoate;titanium(2+)" catalyst, mechanistic studies would be essential. Such studies often involve a combination of experimental techniques (like kinetics, in-situ spectroscopy) and computational modeling.

Key mechanistic questions for the proposed catalytic applications would include:

The nature of the active species: Is the initial Ti(II) complex the active catalyst, or does it undergo transformation in situ to form a Ti(III) or Ti(IV) species?

The role of the ligands: How do the butan-1-olate and 3-oxohexanoate ligands influence the stability, reactivity, and selectivity of the catalyst? Do they remain coordinated throughout the catalytic cycle, or are they labile?

The elementary steps of the catalytic cycle: This would involve identifying key intermediates, such as titanium-amido, titanium-hydrido, or metallopinacolate species, and determining the rate-limiting step.

For example, in titanium-catalyzed hydroamination, the mechanism is thought to involve the formation of a titanium-imido complex followed by migratory insertion of the alkene or alkyne. In deoxygenation reactions, the formation of Ti(III)-H species and their subsequent reaction with the substrate are often proposed. researchgate.net Advanced spectroscopic techniques, such as EPR for paramagnetic Ti(III) intermediates, would be invaluable in elucidating these mechanisms. researchgate.net

Materials Science Applications of Butan 1 Ol;3 Oxohexanoate;titanium 2+

Precursors for Titanium-Based Materials

Titanium complexes containing both alkoxide and β-ketoester ligands are crucial precursors for the synthesis of various titanium-based materials. The alkoxide groups, such as butoxide derived from butan-1-ol, are highly reactive towards hydrolysis, while the chelating β-ketoester ligand, like acetylacetone (B45752) (a structural analog of 3-oxohexanoate), helps to stabilize the precursor and control its reactivity. This controlled reactivity is essential for tailoring the properties of the final material.

Titanium dioxide (TiO₂) is a widely studied material due to its photocatalytic activity, chemical stability, and non-toxicity. researchgate.net The properties of TiO₂ are highly dependent on its crystalline phase (anatase, rutile, or brookite), particle size, and morphology, which can be precisely controlled by the choice of precursor and synthesis method. researchgate.netresearchgate.net

Titanium alkoxides like titanium butoxide are common precursors in the sol-gel synthesis of TiO₂. nih.gov The process involves the hydrolysis and condensation of the precursor in a solvent, often the parent alcohol (e.g., butan-1-ol). researchgate.net However, the rapid hydrolysis of titanium alkoxides can lead to uncontrolled precipitation and broad particle size distributions.

To moderate this reactivity, chelating agents such as β-ketoesters (e.g., acetylacetone) are introduced. researchgate.netnih.gov These ligands react with the titanium alkoxide to form a more stable, chelated complex. This modification reduces the hydrolysis rate, allowing for more controlled growth of TiO₂ nanoparticles and the formation of smooth, crack-free thin films. researchgate.net For instance, using acetylacetone as a hydrolysis control agent in the sol-gel synthesis with tetrabutyl titanate resulted in a stable TiO₂ sol that, upon calcination, produced single-phase anatase nanoparticles with a crystalline size of 18–20 nm. researchgate.netnih.gov These nanoparticles demonstrated the ability to degrade nearly 100% of methylene (B1212753) blue under illumination, highlighting their photocatalytic efficacy. researchgate.net

The choice of solvent and calcination temperature also plays a critical role. For example, a sol-gel method using titanium butoxide in ethanol (B145695) as the reaction solvent promoted the formation of anatase TiO₂ with a higher specific surface area and crystallinity compared to when water was used as the solvent. nih.gov

Table 1: Influence of Synthesis Parameters on TiO₂ Nanoparticle Properties

Precursor System Synthesis Method Key Parameters Resulting Material Properties
Titanium Butoxide & Acetylacetone Sol-Gel Calcination at 500 °C Single anatase phase, 18-20 nm crystallite size, high photocatalytic activity. researchgate.netnih.gov
Titanium Butoxide & Pluronic F127 Sol-Gel Ethanol as solvent High surface area, high crystallinity anatase phase. nih.gov
Titanium Butoxide & Pluronic F127 Sol-Gel Water as solvent Lower surface area, evolution to rutile phase. nih.gov

The versatility of titanium alkoxide and β-ketoester precursors extends to various deposition techniques for fabricating advanced materials.

Sol-Gel Process: As discussed, this is a widely used wet-chemical technique for fabricating TiO₂ nanoparticles and films. researchgate.net The controlled hydrolysis and condensation of precursors like titanium butoxide, often modified with acetylacetone, allow for the formation of a colloidal suspension (sol) that can be processed to form a gel and then heat-treated to yield the final oxide material. nih.govresearchgate.net This method is valued for its simplicity, low cost, and ability to produce high-purity, homogeneous materials at mild temperatures.

Chemical Vapor Deposition (CVD): In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. Titanium complexes with mixed ligands, such as amido-malonato complexes (which share features with β-ketoesters), have been investigated as precursors for MOCVD (Metal-Organic CVD). rsc.org These precursors need to be sufficiently volatile and thermally stable to be transported to the substrate without premature decomposition, yet reactive enough to deposit the desired material. The use of such tailored precursors can allow for the deposition of TiO₂ thin films at reduced temperatures.

Atomic Layer Deposition (ALD): ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. It allows for the deposition of conformal films with atomic-level thickness control. Titanium precursors are central to ALD processes for creating TiO₂ films and more complex structures. In a related technique called Molecular Layer Deposition (MLD), organic linkers are combined with inorganic precursors to create organic-inorganic hybrid films. nih.govnih.gov For instance, titanium tetra-isopropoxide (TTIP) has been used with nucleobases like adenine (B156593) to deposit hybrid materials, demonstrating the potential for creating functional, bioactive surfaces. nih.gov

Development of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the properties of both inorganic components (like hardness, thermal stability from TiO₂) and organic polymers (like flexibility, processability). Titanium alkoxide-based precursors are ideal for creating these hybrids through sol-gel processing. rsc.orgacs.org

The reaction of a titanium alkoxide with a polymer containing hydroxyl groups, such as ethyl cellulose, can lead to the formation of M-O-cellulose bonds, covalently linking the inorganic and organic phases. researchgate.net Similarly, hybrid TiO₂-polysiloxane nanoparticles and gels can be prepared by hydrolyzing titanium alkoxide functionalities that have been attached to polysiloxane block copolymers. rsc.org The solvent used during the hydrolysis step can influence the final morphology, leading to either nanoparticles or gels. rsc.org

Another approach is Molecular Layer Deposition (MLD), which builds hybrid materials layer-by-layer. By using a titanium precursor like titanium tetra-isopropoxide (TTIP) and an organic precursor such as an amino acid or a nucleobase, it is possible to construct highly uniform thin films with tailored properties. nih.gov These hybrid films have shown potential as bioactive coatings. nih.gov

Table 2: Examples of Titanium-Based Inorganic-Organic Hybrid Materials

Inorganic Precursor Organic Component Synthesis Method Resulting Hybrid Material Potential Application
Titanium Ethoxide Ethyl Cellulose Reaction in solution Ti-O-cellulose hybrid Dielectric materials. researchgate.net
Titanium Alkoxides (e.g., Butoxide) Modified Polysiloxane Sol-Gel TiO₂-polysiloxane nanoparticles/gels Advanced functional materials. rsc.org
Titanium Tetra-isopropoxide (TTIP) Adenine, Thymine, Uracil MLD Titania-nucleobase hybrid films Bioactive coatings. nih.gov

Role in Nanocomposite Formation and Functional Materials Design

The controlled synthesis of TiO₂ nanoparticles using precursors like titanium butoxide is fundamental to the creation of nanocomposites and functional materials. By embedding these nanoparticles into a matrix (e.g., a polymer), a nanocomposite with enhanced properties can be fabricated. For example, TiO₂ nanoparticles can be incorporated into polymers to create materials with improved mechanical strength, UV-blocking capabilities, or photocatalytic self-cleaning properties.

The ability to produce smooth, continuous TiO₂ thin films via sol-gel methods using controlled hydrolysis is also crucial. researchgate.net Such films can be applied to surfaces like glass to impart super-hydrophilicity (self-cleaning) and anti-fogging properties. nih.gov A compact and uniform TiO₂ film, produced from a tetrabutyl titanate precursor with acetylacetone, demonstrated a decrease in water contact angle from 21° to nearly 0° after illumination, indicating excellent super-hydrophilic and anti-fogging capabilities. nih.gov

Furthermore, the design of the precursor itself can lead to novel functional materials. Titanium-oxo clusters, which are multinuclear titanium complexes stabilized by organic ligands like carboxylates, can act as "molecular building blocks." nih.gov These clusters can be used to construct nanostructured hybrid materials with precisely defined structures and functionalities, bridging the gap between molecular chemistry and solid-state materials.

Future Research Directions and Challenges

Enhancing the Stability and Tunability of Butan-1-ol;3-oxohexanoate (B1246410);titanium(2+)

A significant hurdle in the study of titanium(II) chemistry is the inherent instability of this low oxidation state. Ti(II) species are powerful reducing agents and are highly susceptible to oxidation, often to the more stable Ti(IV) state. nih.govresearchgate.netacs.org The ligands, butan-1-ol and 3-oxohexanoate, offer a unique coordination environment that could be leveraged to enhance stability. The 3-oxohexanoate ligand, a β-ketoester, can act as a bidentate chelating agent, which generally imparts greater stability compared to monodentate ligands. However, Ti(II) complexes are still relatively uncommon and often require specific strategies for their isolation and handling. researchgate.netacs.orgmdpi.com

Table 1: Proposed Strategies for Stability Enhancement and Tuning
StrategyObjectiveKey ChallengesRelevant Research Area
Ligand Modification (e.g., steric bulk)Increase kinetic stability by sterically shielding the Ti(II) center from oxidation or unwanted side reactions.Synthesis of modified ligands; potential for altered electronic properties.Organometallic Synthesis, Ligand Design. mdpi.comnih.gov
Control of Coordination NumberFormation of stable, coordinatively saturated complexes to prevent substrate binding that could lead to decomposition.Characterizing species in solution; avoiding polymerization. rsc.orgCoordination Chemistry. acs.orgrsc.org
Solvent and Atmosphere ControlPrevent oxidation and hydrolysis by using rigorously dry, oxygen-free solvents and inert atmosphere techniques.High sensitivity to air and moisture requires specialized equipment (glovebox, Schlenk line).Synthetic Chemistry Techniques. wikipedia.org
Formation of Polynuclear ClustersStabilize the Ti(II) state within a larger, more robust titanium-oxo cluster framework.Controlling the self-assembly process to achieve desired, well-defined structures.Cluster Chemistry, Sol-Gel Processing. researchgate.netrsc.org

Exploration of Novel Catalytic Transformations and Selectivities

Titanium complexes are versatile catalysts for a range of organic transformations, including polymerization, hydrofunctionalization, and redox reactions. rsc.orgnumberanalytics.comrsc.org The butan-1-ol;3-oxohexanoate;titanium(2+) complex is a particularly intriguing candidate for catalysis due to its low oxidation state, which suggests potential involvement in Ti(II)/Ti(IV) redox cycles. nih.govacs.org Such cycles are rare for early transition metals but offer reaction pathways complementary to those of traditional late transition metal catalysts. rsc.orgnih.gov

Future research should focus on screening the catalytic activity of this complex in various transformations. A primary area of interest is polymerization. While titanium alkoxides are known to catalyze olefin polymerization, the specific ligand set of this complex could influence the activity, selectivity, and properties of the resulting polymers. nih.govresearchgate.net Another promising avenue is hydroamination and related hydrofunctionalization reactions, a field where titanium catalysts have shown significant promise. rsc.org

Furthermore, the Ti(II) center could mediate unique multicomponent reactions. Mechanistic studies on other titanium systems have shown that the stepwise engagement of substrates allows for the interception of reactive intermediates, leading to the construction of complex molecular architectures from simple starting materials. nih.govacs.org Investigating the reactivity of butan-1-ol;3-oxohexanoate;titanium(2+) with various unsaturated substrates like alkynes, alkenes, and nitriles could uncover novel catalytic cycles and selective transformations. nih.govacs.org

Table 2: Potential Catalytic Applications for Investigation
Reaction TypePotential Role of the Ti(II) ComplexRationale/Supporting Evidence
Olefin PolymerizationAct as a precatalyst for producing polyethylene (B3416737) or copolymers, potentially with unique microstructures.Titanium-alkoxide complexes are known catalysts for olefin polymerization. nih.govresearchgate.net
Redox Catalysis (e.g., Oxidative Amination)Facilitate Ti(II)/Ti(IV) redox cycles for coupling reactions, such as pyrrole (B145914) synthesis.Low-valent Ti complexes can be stabilized by π-acceptor substrates, enabling catalytic turnover. nih.govacs.org
Hydrofunctionalization (e.g., Hydroamination)Catalyze the addition of N-H bonds across unsaturated C-C bonds.Titanium catalysis offers alternative pathways to traditional late transition metal-based methods. rsc.org
Cycloaddition ReactionsMediate [2+2+1] or other cycloadditions involving small unsaturated molecules.Ti-imido intermediates, accessible from Ti(II) precursors, undergo cycloadditions with alkynes. nih.govacs.org
Esterification/TransesterificationAct as a Lewis acid catalyst, potentially with unique selectivity due to the specific ligand environment.Titanium complexes are effective catalysts for esterification, with mechanisms involving both Lewis acidity and Brønsted basicity. researchgate.net

Design of Advanced Functional Materials with Tunable Properties

Beyond its potential in homogeneous catalysis, butan-1-ol;3-oxohexanoate;titanium(2+) could serve as a molecular building block for the synthesis of advanced functional materials. The development of titanium-based metal-organic frameworks (MOFs) and coordination polymers is a burgeoning field, driven by their potential applications in photocatalysis, gas storage, and sensing. researchgate.netrsc.orgacs.org However, the synthesis of crystalline, porous Ti-MOFs remains a significant challenge due to the complex and often unpredictable reactivity of titanium precursors. rsc.org

The bifunctional nature of the ligands in this complex—an alcohol and a β-ketoester—provides multiple coordination points, making it an ideal candidate for constructing extended one-, two-, or three-dimensional networks. researchgate.netnih.gov Future research should explore the self-assembly of this complex under various solvothermal conditions to produce novel coordination polymers. The goal would be to create materials with tunable properties, such as pore size, surface area, and electronic structure. researchgate.net For example, by carefully selecting reaction conditions, it might be possible to create porous frameworks with accessible titanium sites for heterogeneous catalysis or photocatalysis. researchgate.netmdpi.com

Another research direction is the use of this complex as a precursor for creating titanium-based composite materials. researchgate.net For instance, controlled hydrolysis-condensation reactions, perhaps guided by sol-gel principles, could lead to the formation of nanostructured titania (TiO₂) materials with embedded organic functionalities. researchgate.netnih.gov The properties of these materials could be tuned by the initial structure of the molecular precursor, potentially leading to applications in biomedical coatings or as photocatalysts for green organic synthesis. rsc.orgnih.gov

Table 3: Strategies for Designing Advanced Materials
Material TypeDesign StrategyPotential Properties and ApplicationsKey Challenges
Titanium MOFs/Coordination PolymersUse the complex as a secondary building unit (SBU) in solvothermal synthesis.Tunable porosity, high surface area, photo-responsive properties for catalysis and sensing. researchgate.netnih.govControlling the unpredictable reactivity of Ti ions to achieve crystalline, stable frameworks. rsc.org
Hybrid Inorganic-Organic MaterialsControlled hydrolysis and polycondensation (sol-gel process) of the complex.Materials with tailored mechanical and chemical properties; functional coatings. researchgate.netPreventing uncontrolled precipitation of metal oxides; controlling the final morphology.
Porous Titanium ScaffoldsIncorporate the complex into powder metallurgy or additive manufacturing processes.Lightweight, robust structures for biomedical implants or structural components. researchgate.netyoutube.comEnsuring biocompatibility and achieving desired mechanical properties and porosity. researchgate.net
Nanostructured TitaniaUse the complex as a molecular precursor for thermal or hydrolytic decomposition.High-surface-area TiO₂ with specific polymorphs (e.g., anatase) for photocatalysis. rsc.orgControlling particle size, crystallinity, and surface chemistry during transformation. rsc.org

Deeper Mechanistic Understanding of Complex Reactivity and Catalysis

A fundamental understanding of the reaction mechanisms is crucial for the rational design of improved catalysts and materials. researchgate.net For butan-1-ol;3-oxohexanoate;titanium(2+), there are significant gaps in our knowledge regarding its fundamental reactivity, the nature of its active species in catalytic cycles, and the pathways of its decomposition.

Future research must employ a combination of experimental and computational techniques to elucidate these mechanisms. In-situ spectroscopic monitoring (e.g., NMR, IR) of catalytic reactions can help identify key intermediates. researcher.life Kinetic studies are essential to determine rate laws and activation parameters, providing insight into the rate-determining steps of catalytic processes. mdpi.com Isolating and structurally characterizing intermediates, where possible through X-ray crystallography, would provide definitive proof of their roles in a reaction pathway. mdpi.comornl.gov

Computational methods, particularly Density Functional Theory (DFT), will be indispensable. mdpi.com DFT calculations can be used to map out potential energy surfaces for proposed catalytic cycles, compare the feasibility of different reaction pathways, and understand the electronic structure of transient species. nih.govmdpi.com For example, DFT studies could clarify whether a catalytic reaction proceeds via a classic Lewis acid mechanism or a more complex redox pathway involving Ti(II)/Ti(IV) intermediates. researchgate.netmdpi.com Such a deep mechanistic understanding is not only academically important but also vital for overcoming challenges like catalyst deactivation and for improving the selectivity and efficiency of reactions. rsc.orgnih.gov

Table 4: Key Mechanistic Questions and Investigative Tools
Mechanistic QuestionProposed Investigative ToolsObjective
What is the true nature of the active catalytic species?In-situ Spectroscopy (NMR, IR, UV-Vis), X-ray Crystallography, DFT Calculations.To identify whether the catalyst is the monomeric complex, a dimer, or another species formed in solution. researchgate.netmdpi.com
Does the reaction proceed via a redox-neutral or redox-active pathway?Cyclic Voltammetry, EPR Spectroscopy (for paramagnetic Ti(III) intermediates), DFT Calculations.To determine if the titanium center changes oxidation state (e.g., Ti(II)/Ti(IV) cycle) during catalysis. nih.govresearchgate.net
What is the rate-determining step of the catalytic cycle?Kinetic Studies (reaction progress analysis), Isotope Effect Studies, DFT Calculations.To identify the energetic bottleneck of the reaction, which is a key target for catalyst optimization. mdpi.com
How do the butan-1-ol and 3-oxohexanoate ligands influence reactivity?Systematic variation of ligand structure, Hammett analysis, DFT, NMR titration.To understand the steric and electronic effects of the ligands on stability, substrate binding, and catalytic turnover. mdpi.comresearchgate.net

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing the Butan-1-ol;3-oxohexanoate;titanium(2+) complex?

Methodological Answer:

  • Synthesis : Use controlled ligand-exchange reactions, leveraging titanium precursors (e.g., Titanium(IV) butoxide derivatives) under inert atmospheres to prevent oxidation of Ti²⁺. Solvent choice (e.g., anhydrous THF) and stoichiometric ratios of ligands (butan-1-ol, 3-oxohexanoate) should be optimized via iterative titration .
  • Characterization : Employ multi-technique approaches:
    • XRD for crystallographic structure determination.
    • NMR (¹H, ¹³C) to confirm ligand coordination and purity.
    • UV-Vis and EPR spectroscopy to probe Ti²⁺ electronic transitions and oxidation state stability .
  • Validation : Compare results with deuterated analogs (e.g., butanol-d₉) to isolate isotopic effects in spectral analysis .

Basic: How can researchers assess the stability of this complex under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) to identify decomposition thresholds. Monitor for ligand dissociation at elevated temperatures .
  • pH Sensitivity : Use potentiometric titrations in buffered solutions to determine stability constants. Track structural changes via FTIR (e.g., shifts in carbonyl stretching frequencies of 3-oxohexanoate) .
  • Oxidative Resistance : Perform cyclic voltammetry to evaluate Ti²⁺ → Ti³⁺/Ti⁴⁺ transitions under aerobic vs. anaerobic conditions .

Advanced: How can factorial design optimize catalytic performance studies of this titanium complex?

Methodological Answer:

  • Variable Selection : Prioritize factors like temperature, ligand:metal ratio, and solvent polarity using a 2³ factorial design to minimize experimental runs while maximizing data resolution .
  • Response Surface Methodology (RSM) : Model catalytic efficiency (e.g., turnover frequency in esterification reactions) as a function of variables. Validate predictions via batch experiments .
  • Contradiction Analysis : If catalytic activity contradicts theoretical predictions (e.g., lower-than-expected yields), apply Taguchi methods to isolate noise factors (e.g., trace moisture) .

Advanced: How to resolve contradictions between spectroscopic data and computational models for this complex?

Methodological Answer:

  • Data Triangulation : Cross-reference DFT-calculated vibrational spectra (e.g., B3LYP/6-31G*) with experimental IR/Raman data to identify discrepancies in ligand coordination modes .
  • Dynamic Effects : Use ab initio molecular dynamics (AIMD) to simulate solvent interactions that static models may overlook, particularly for labile Ti²⁺ centers .
  • Error Analysis : Quantify systematic biases (e.g., basis set limitations in DFT) by comparing multiple computational methods (e.g., MP2 vs. CCSD(T)) .

Advanced: What theoretical frameworks guide mechanistic studies of ligand-exchange kinetics in this system?

Methodological Answer:

  • Marcus Theory : Apply to electron-transfer steps during ligand substitution, correlating reorganization energy (λ) with solvent dielectric properties .
  • Coordination Sphere Models : Use crystal field theory (CFT) to predict ligand preferences (e.g., hard/soft acid-base theory for Ti²⁺ vs. Ti⁴⁺) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated butan-1-ol to elucidate rate-determining steps (e.g., proton transfer vs. ligand dissociation) .

Advanced: How can AI-driven tools enhance the prediction of this complex’s reactivity in non-aqueous media?

Methodological Answer:

  • Machine Learning (ML) Training : Curate datasets of Ti²⁺ complex reactivities (e.g., hydrolysis rates, redox potentials) to train neural networks for reactivity prediction .
  • Active Learning Loops : Integrate robotic high-throughput experimentation with ML to iteratively refine reaction conditions (e.g., solvent mixtures, catalysts) .
  • Uncertainty Quantification : Use Bayesian optimization to prioritize experiments with high epistemic uncertainty, reducing redundant trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.